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Introduction

Troriluzole hydrochloride (BHV-4157), a novel tripeptide prodrug of riluzole, has been
developed to improve upon the pharmacokinetic profile of its active metabolite.[1][2] Riluzole, a
glutamate modulator, is approved for the treatment of amyotrophic lateral sclerosis (ALS), but
its clinical utility is hampered by high pharmacokinetic variability, a negative food effect, and the
need for twice-daily dosing.[2][3] Troriluzole is designed to overcome these limitations by
enhancing oral bioavailability and providing a more consistent plasma exposure of riluzole,
thereby supporting once-daily administration.[4][5] This technical guide provides a
comprehensive overview of the pharmacokinetics and bioavailability of troriluzole
hydrochloride, summarizing key data from clinical studies and detailing the experimental
methodologies employed.

Pharmacokinetic Profile

Troriluzole is readily absorbed and rapidly converted to its active metabolite, riluzole.[1][2]
Pharmacokinetic studies in healthy subjects have demonstrated that riluzole exposure, in terms
of both area under the curve (AUC) and maximum plasma concentration (Cmax), is
approximately dose-proportional across the studied dose range of troriluzole.[1]

Single Ascending Dose (SAD) Studies
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Following single oral doses of troriluzole, plasma concentrations of the prodrug are low,
indicating rapid and efficient conversion to riluzole.[1] The pharmacokinetic parameters of
riluzole following single doses of troriluzole are summarized in the table below.

Parameter 200 mg Troriluzole (n=6) 280 mg Troriluzole (n=10)
AUCngeontent-ng-

= =t 1771.50 (47.0%) 2297.14 (48.3%)
star-serted>0-inf (h*ng/mL)
Cmax (ng/mL) 307.26 (55.5%) 358.35 (44.6%)
Traax (h) 2.75 (1.67-4) 2.59 (1.43-4.14)
T% (h) 9.15 (25.7%) 11.97 (18.9%)

Data presented as mean (%
coefficient of variation) for
AUC, Cmax, and T2, and

median (range) for Tmax.

Multiple Ascending Dose (MAD) Studies

In multiple-dose studies, riluzole steady state was achieved by Day 5 of once-daily troriluzole
administration, with no clinically significant accumulation observed.[1][2] The pharmacokinetic
parameters at steady state are presented below.
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200 mg QD Troriluzole 280 mg QD Troriluzole
Parameter
(n=6) (n=6)
AUCngeontent-ng-
=t =" 1624.42 (46.4%) 2856.33 (28.9%)
star-serted™>0-t ss (h*ng/mL)
Cmax ss (ng/mL) 266.28 (41.2%) 481.73 (31.6%)
RAUC 1.22 (14.4%) 1.15 (11.5%)
REmax 0.86 (38.1%) 1.04 (16.1%)

Data presented as mean (%
coefficient of variation). AUCB-
¥ ss is the area under the
curve over a dosing interval at
steady state. Cmax ss is the
maximum concentration at
steady state. RAYE and
REmax are the accumulation
ratios for AUC and Cmax,

respectively.

Bioavailability and Food Effect

Troriluzole was designed to improve the oral bioavailability of riluzole.[5][6] Studies have shown
that troriluzole administration leads to high oral bioavailability of riluzole, estimated at 80-90%.
[3] A key advantage of troriluzole is the absence of a negative food effect, which is a significant
limitation of riluzole.[3][4] This allows for more convenient dosing without food restrictions.[5]

Metabolism and Excretion

Troriluzole is a tripeptide prodrug that is rapidly converted to riluzole in the plasma by
aminopeptidases.[7] Riluzole is then metabolized primarily in the liver. The main isozyme
involved in the initial oxidative metabolism of riluzole is cytochrome P450 1A2 (CYP1A2).[5][7]
In vitro studies have indicated that riluzole also has the potential to induce CYP1A2 at clinically
relevant concentrations.[7] Glucuronidation has also been identified as a metabolic pathway for
riluzole.[8]
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The metabolic pathway of troriluzole is illustrated in the diagram below.
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Caption: Metabolic pathway of troriluzole hydrochloride.

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily derived from Phase 1 clinical
trials in healthy subjects.[1][2] A general workflow for these studies is outlined below.

Study Design

The studies were typically single-center, randomized, and placebo-controlled, with both single
ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[1] Subjects were
administered troriluzole or placebo under fasting conditions.[1] Food effect studies were also
conducted to assess the impact of a high-fat meal on the pharmacokinetics of troriluzole.[4]

Sample Collection and Analysis

Blood samples were collected at predetermined time points before and after drug
administration.[9] Plasma concentrations of troriluzole and riluzole were determined using a
validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[1][4]

Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated using standard non-compartmental analysis.[1]
Key parameters included AUC from time zero to the last measurable concentration

(AUChrgeontent-ng-€4139270029=""¢class="ng-star-inserted">0-t), AUC extrapolated to infinity
(AUCB-nf), Cmax, time to Cmax (Tmax), and terminal half-life (T%2).
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The general experimental workflow for the clinical pharmacokinetic studies is depicted in the
following diagram.
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Caption: General experimental workflow for clinical pharmacokinetic studies of troriluzole.

Conclusion

Troriluzole hydrochloride demonstrates a favorable pharmacokinetic profile characterized by
rapid conversion to riluzole, dose-proportional exposure of the active metabolite, and a lack of
food effect.[1][4] These properties address key limitations of riluzole and support a more
convenient once-daily dosing regimen.[2][3] The improved bioavailability and reduced
pharmacokinetic variability of riluzole following troriluzole administration may lead to a more
consistent therapeutic effect and an improved safety profile.[2][5] This technical overview
provides a foundation for further research and development of troriluzole for various
neurological and psychiatric disorders.[10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Pharmacokinetics and Bioavailability of Troriluzole
Hydrochloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12772408#pharmacokinetics-and-bioavailability-of-
troriluzole-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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